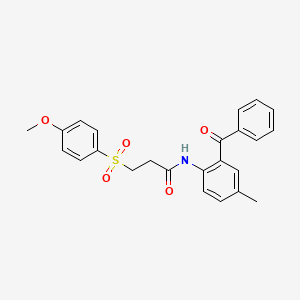

N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-17-8-13-22(21(16-17)24(27)18-6-4-3-5-7-18)25-23(26)14-15-31(28,29)20-11-9-19(30-2)10-12-20/h3-13,16H,14-15H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQJJDXWRCFHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, a compound with significant structural complexity, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

The compound's chemical formula is , with a molecular weight of approximately 367.42 g/mol. It exhibits a density of 1.32 g/cm³ and a boiling point of 473.2°C at 760 mmHg. The compound's structure includes a benzoyl group, a methylphenyl moiety, and a methoxyphenyl sulfonyl group, which may contribute to its unique biological properties .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Antioxidant Properties : The presence of multiple aromatic rings in its structure may confer antioxidant activity, allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, which could be relevant for conditions characterized by chronic inflammation.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds structurally similar to this compound. For instance:

- A related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 7.01 µM (HeLa) to 14.31 µM (MCF-7) .

- In vitro assays revealed that derivatives exhibited potent antitumor activity by inducing apoptosis in cancer cells .

Antiviral Activity

The antiviral properties of similar compounds have been explored, indicating potential efficacy against viral infections:

- Studies on N-Heterocycles showed promising antiviral activity, suggesting that modifications in the benzoyl and sulfonamide groups might enhance this effect .

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of related compounds on A549 lung cancer cells found significant growth inhibition at concentrations as low as 26 µM . This suggests that further exploration into the specific mechanisms by which this compound affects cell viability could yield important insights.

- Animal Models : In vivo studies utilizing murine models have demonstrated that compounds with similar structures can significantly suppress tumor growth and prolong survival rates in treated subjects .

Data Table: Summary of Biological Activities

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a significant role in the inflammatory process, and its inhibition can lead to reduced inflammation and pain relief. Research indicates that derivatives of sulfonamides, similar to N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, exhibit moderate to strong COX-2 inhibitory activity, making them potential candidates for developing anti-inflammatory drugs .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, pyrazole derivatives have shown promising results against various cancer cell lines, including MCF-7 and A375, with IC50 values indicating significant cytotoxicity . The sulfonamide group in this compound may contribute to its ability to inhibit tumor growth by interfering with cancer cell proliferation pathways.

Case Studies

Chemical Reactions Analysis

Oxidation Reactions

The benzoyl group undergoes oxidation under acidic conditions. For example:

Reagents/Conditions : KMnO₄ in H₂SO₄ (1:1 v/v) at 80°C for 6 hours.

Product : 2-(4-Methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide-4-carboxylic acid.

| Reaction Component | Details |

|---|---|

| Oxidizing Agent | KMnO₄ |

| Solvent | H₂SO₄ |

| Yield | 65–75% (optimized via solvent polarity adjustments) |

The reaction proceeds via radical intermediates, with the benzoyl group’s aromatic ring stabilizing transition states during C–H bond cleavage.

Nucleophilic Substitution

The sulfonyl group facilitates nucleophilic displacement at the sulfur center:

Reagents/Condients : SOCl₂ (2 equiv) in anhydrous DCM at 0°C → RT for 2 hours .

Product : Sulfonyl chloride intermediate, which reacts with amines (e.g., NH₃) to form sulfonamides.

| Reaction Component | Details |

|---|---|

| Activation Agent | SOCl₂ |

| Nucleophile | Primary/secondary amines |

| Applications | Synthesis of sulfonamide-based enzyme inhibitors |

The electron-withdrawing sulfonyl group enhances the electrophilicity of the sulfur atom, promoting SN₂ mechanisms .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux, 12 hours → 3-((4-methoxyphenyl)sulfonyl)propanoic acid + 2-benzoyl-4-methylphenylamine.

-

Basic Hydrolysis : 2M NaOH, 70°C, 8 hours → Sodium salt of the carboxylic acid .

| Condition | Rate Constant (k) |

|---|---|

| Acidic | 1.2 × 10⁻³ min⁻¹ |

| Basic | 3.8 × 10⁻³ min⁻¹ |

Hydrolysis is pH-dependent, with base-catalyzed mechanisms predominating due to amide resonance stabilization .

Reduction Reactions

The amide group is reduced to a secondary amine using LiAlH₄:

Reagents/Conditions : LiAlH₄ (4 equiv) in dry THF, 0°C → reflux, 4 hours.

Product : N-(2-benzyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propylamine.

| Parameter | Value |

|---|---|

| Conversion | >90% |

| Byproducts | <5% over-reduction to tertiary amine |

The reaction proceeds via a two-step mechanism: (i) coordination of LiAlH₄ to the carbonyl oxygen, (ii) hydride transfer.

Cycloaddition Reactions

The benzoyl group participates in Diels-Alder reactions as a dienophile:

Reagents/Conditions : Furan (2 equiv), toluene, 110°C, 24 hours.

Product : Bicyclic adduct with a six-membered oxabicyclo structure.

| Property | Value |

|---|---|

| Endo/Exo Ratio | 4:1 |

| Diastereoselectivity | 85% de |

The electron-deficient benzoyl group enhances reactivity toward electron-rich dienes.

Mechanistic Insights

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with structurally related analogs from the evidence:

Key Observations :

- Molecular Weight : The target compound likely falls within 450–500 g/mol, similar to 9g and 9i , due to bulky substituents like benzoyl and sulfonyl groups. Smaller analogs (e.g., VIk and CAS 483993-11-9 ) have lower molecular weights .

- Melting Points : Chromenyl-substituted propanamides (VIk ) exhibit higher melting points (~240°C), likely due to enhanced crystallinity from aromatic stacking. Piperidinyl-triazolyl analogs (9g ) melt at ~175°C, suggesting less rigidity .

- Synthesis Yields : Most analogs are synthesized in moderate to high yields (60–90%), indicating feasible routes for propanamide derivatives .

Anticancer and Antioxidant Activity

- Methoxyphenyl Derivatives (): Compounds with 3-[(4-methoxyphenyl)amino]propane-hydrazide moieties show 1.4× higher antioxidant activity than ascorbic acid. Anticancer activity against glioblastoma (U-87) is superior to breast cancer (MDA-MB-231) cell lines .

- Sulfonamide-Triazolyl Analogs (): Piperidinyl-triazolyl propanamides (9g, 9i) are designed for receptor binding but lack explicit activity data.

- Bicalutamide () : A clinically used antiandrogen, its propanamide backbone with fluorophenyl sulfonyl groups highlights the role of sulfonyl moieties in receptor antagonism .

Structural Determinants of Activity

- The 4-methoxyphenyl sulfonyl group in the target compound may enhance solubility and hydrogen bonding compared to non-sulfonylated analogs.

Q & A

Basic: What synthetic routes are recommended for preparing N-(2-benzoyl-4-methylphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and what purity validation methods are critical?

Methodological Answer:

A multi-step synthesis is typical for such sulfonamide-propanamide hybrids. Begin with the sulfonylation of 4-methoxyphenyl thiol using chlorosulfonic acid to form the sulfonyl chloride intermediate. React this with 3-aminopropanoic acid derivatives under Schotten-Baumann conditions to yield the sulfonylpropanamide backbone . Subsequent coupling with 2-benzoyl-4-methylaniline via carbodiimide-mediated (e.g., EDC/HOBt) amidation is recommended . Validate purity using HPLC (≥98%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). Confirm structural integrity via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoyl and sulfonyl groups) and HRMS .

Basic: How can researchers characterize the electronic and steric effects of the 4-methoxyphenylsulfonyl group on this compound’s reactivity?

Methodological Answer:

Use computational tools (DFT calculations, e.g., Gaussian 16) to map electrostatic potential surfaces, focusing on sulfonyl group electron-withdrawing effects. Experimentally, compare reaction kinetics (e.g., hydrolysis rates under acidic/basic conditions) with analogs lacking the methoxy group. X-ray crystallography (if crystals are obtainable) can reveal steric hindrance from the sulfonyl moiety . IR spectroscopy (S=O stretching ~1350–1150 cm) and -NMR (sulfonyl carbon at ~110–120 ppm) further elucidate electronic effects .

Advanced: What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., buffer pH affecting sulfonamide ionization) or membrane permeability limitations. To address this:

- Perform logP measurements (shake-flask method) to assess hydrophobicity.

- Use fluorescent tagging (e.g., BODIPY) to track cellular uptake via confocal microscopy.

- Compare in vitro enzyme inhibition (e.g., LOX or MMP-3) with cell-based assays, adjusting for intracellular esterase activity or efflux pumps .

- Cross-reference with analogs (e.g., ’s bicalutamide) to identify structural determinants of activity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for adenosine A2B receptor antagonism?

Methodological Answer:

- Core Modifications : Replace the benzoyl group with substituted pyridines (e.g., 3-pyridyl) to enhance H-bonding with receptor residues.

- Sulfonyl Group : Test halogenated (e.g., 4-fluoro) or bulkier (e.g., naphthyl) sulfonyl groups to probe steric tolerance .

- Propanamide Linker : Shorten to acetamide or introduce methyl branching (e.g., 2,2-dimethyl) to reduce conformational flexibility .

- Assays : Use radioligand binding (e.g., -ZM241385) for A2B affinity and cAMP accumulation assays in HEK293 cells transfected with human A2B receptors .

Basic: What analytical techniques are essential for assessing this compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24–72 hours, monitoring degradation via LC-MS.

- Oxidative Stress : Expose to 0.1% HO and analyze by TLC or NMR for sulfoxide/sulfone byproducts .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) and track changes via UV-Vis spectroscopy .

Advanced: How can computational modeling predict metabolite formation and toxicity risks?

Methodological Answer:

- Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I (e.g., CYP450-mediated sulfonyl group oxidation) and Phase II (glucuronidation) metabolites .

- Toxicity Screening : Run in silico assays for hERG inhibition (Cardiovascular risk) and Ames test (mutagenicity). Validate with in vitro hepatocyte viability assays (e.g., HepG2 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.